molecular formula C8H7F2NO2 B1421358 Methyl 2-amino-3,6-difluorobenzoate CAS No. 1184204-30-5

Methyl 2-amino-3,6-difluorobenzoate

Cat. No. B1421358
M. Wt: 187.14 g/mol
InChI Key: SWVGSVMHUSBITN-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3,6-difluorobenzoate” is a chemical compound with the empirical formula C8H7F2NO2 . It has a molecular weight of 187.14 . The compound is a fluorinated aromatic ester .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3,6-difluorobenzoate” can be represented by the SMILES string COC(C1=C(C=CC(F)=C1N)F)=O . The InChI representation is 1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 .

Scientific Research Applications

Spectroscopic Studies

Methyl 2-amino-3,6-difluorobenzoate and its derivatives have been explored in various spectroscopic studies. For instance, Sundaraganesan et al. (2007) studied the Fourier transform Raman and Fourier transform infrared spectra of 2-amino-4,5-difluorobenzoic acid, a closely related compound. Their work involved detailed interpretations of the infrared and Raman spectra, providing insights into the compound's molecular structure and interactions (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Antibacterial Properties

Research has also been conducted on the antibacterial properties of compounds derived from methyl 2-amino-3,6-difluorobenzoate. Chohan, Scozzafava, and Supuran (2003) studied zinc complexes of benzothiazole-derived Schiff bases, which showed antibacterial properties against various pathogenic strains. This research indicates the potential of derivatives of methyl 2-amino-3,6-difluorobenzoate in the development of antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

Analgesic and Antibacterial Evaluation

In the field of pharmacology, derivatives of methyl 2-amino-3,6-difluorobenzoate have been synthesized and evaluated for their analgesic and antibacterial activities. A study by Osarumwense (2019) involved the synthesis of quinazolinone derivatives and their screening against various strains of microorganisms, demonstrating significant activity as an analgesic agent (Osarumwense, 2019).

Antitumor Properties

The antitumor properties of benzothiazole derivatives, closely related to methyl 2-amino-3,6-difluorobenzoate, have been a subject of investigation. Chua et al. (2000) explored the role of CYP1A1 in the modulation of antitumor properties of a novel agent derived from a similar compound, highlighting its selective activity against human-derived tumor cell lines (Chua et al., 2000).

Safety And Hazards

The safety data sheet for “Methyl 2-amino-3,6-difluorobenzoate” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It’s important to handle this compound with appropriate personal protective equipment and to avoid breathing in dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

methyl 2-amino-3,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGSVMHUSBITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677405
Record name Methyl 2-amino-3,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3,6-difluorobenzoate

CAS RN

1184204-30-5
Record name Methyl 2-amino-3,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Qiu, X Wang, N Zhao, S Xu, Z An… - The Journal of …, 2014 - ACS Publications
A newly developed reductive ring closure methodology to heteroacenes bearing a dihydropyrrolo[3,2-b]pyrrole core was systematically studied for its scope and limitation. The …
Number of citations: 32 pubs.acs.org

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